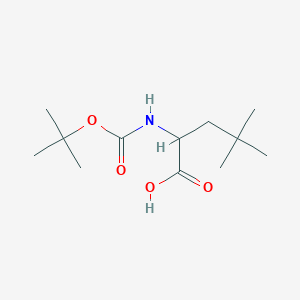
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid
Übersicht
Beschreibung
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid (Boc-DMPA) is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and biological research. With a molecular formula of CHNO and a molecular weight of 245.32 g/mol, this compound has garnered attention due to its structural features which may confer unique biological activities.
- Molecular Formula : CHNO
- Molecular Weight : 245.32 g/mol
- CAS Number : 507264-54-2
- Purity : Typically 95% .
The biological activity of Boc-DMPA is primarily attributed to its ability to interact with various molecular targets. The tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, potentially facilitating membrane permeability and interaction with cellular components. The amino acid structure allows for incorporation into peptides or proteins, which may modulate biological pathways through enzyme inhibition or receptor interaction.
Biological Activities
Research has indicated that Boc-DMPA exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that Boc-DMPA may enhance the efficacy of certain antibiotics by acting as a potentiator. This is particularly relevant in the context of antibiotic resistance, where compounds that can enhance the activity of existing antibiotics are critically needed .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Initial findings indicate that it may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms and target pathways involved .
- Enzyme Inhibition : Boc-DMPA has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes .
Study on Antibiotic Potentiation
A study focused on the interaction of Boc-DMPA with clarithromycin demonstrated that the compound significantly reduced the minimum inhibitory concentration (MIC) against E. coli. This potentiation effect was attributed to enhanced membrane permeability and inhibition of efflux pumps .
| Compound | MIC Reduction (fold change) |
|---|---|
| Boc-DMPA + Clarithromycin | 128-fold improvement |
| Control (Clarithromycin alone) | Baseline MIC |
Anticancer Activity Assessment
In vitro studies on various cancer cell lines revealed that Boc-DMPA could induce apoptosis through caspase activation pathways. The compound exhibited a concentration-dependent increase in cell death, suggesting its potential as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
Eigenschaften
IUPAC Name |
4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVQDMFCAGQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405722 | |
| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507264-54-2 | |
| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















